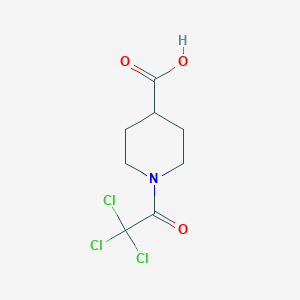

1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid

Übersicht

Beschreibung

“1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid” is a chemical compound . It is related to Trichloroacetyl chloride, which is used in the preparation of dihydro-1H-benzindoles and in the synthesis of 3-alkylbenzoxazolones . It is also used in the manufacture of pharmaceuticals and plant protection compounds .

Synthesis Analysis

Trichloroacetyl chloride, a related compound, can be formed by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal . It is used in the manufacture of pharmaceuticals and plant protection compounds .Chemical Reactions Analysis

Ketene cycloadditions are known reactions of ketenes with unsaturated compounds to provide four-membered or larger rings . Trichloroacetyl chloride, a related compound, can participate in these reactions .Wissenschaftliche Forschungsanwendungen

Protein Precipitation in Biochemistry

1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid: is structurally related to trichloroacetic acid (TCA), which is known for its role in protein precipitation . The trichloroacetyl group can induce protein precipitation, which is crucial in purifying proteins from complex mixtures. This process is essential for analytical techniques such as mass spectrometry and for preparing samples for biochemical assays.

Synthesis of Pyrazole Derivatives in Medicinal Chemistry

The compound serves as a precursor in the synthesis of pyrazole derivatives . Pyrazoles are significant in medicinal chemistry due to their anti-inflammatory, antimicrobial, antitumor, and antitubercular properties. The trichloroacetyl group can be a key functional group in the cyclization reactions leading to these biologically active molecules.

Organic Synthesis

In organic chemistry, 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid can be used to introduce trichloromethyl groups into heterocyclic cores . This modification can significantly alter the physical, chemical, and biological properties of the molecules, leading to compounds with potentially enhanced pharmaceutical activity.

Environmental Studies

The safety and environmental impact of chemicals are critical areas of study. Compounds like 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid require careful handling and disposal due to their potential hazards, and their study contributes to safer laboratory practices and environmental protection .

Industrial Applications

While specific industrial applications of 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid are not detailed in the available literature, related compounds such as trichloroacetyl chloride are used in the synthesis of various chemicals and in the production of intermediates for pharmaceuticals .

Pharmacology

The related trichloroacetic acid is used in pharmacology for the precipitation of macromolecules and in cosmetic treatments, suggesting potential pharmacological applications for 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid in drug formulation and topical treatments .

Safety and Hazards

Wirkmechanismus

Target of Action

Studies on similar compounds, such as 2,2,2-trichloroacetic acid (tca), suggest that they primarily interact with proteins .

Mode of Action

The compound’s interaction with its targets is complex. It is suggested that the protein-precipitate-inducing effects of TCA, a similar compound, are due to the three chloro groups in the molecule . This could potentially apply to 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid as well, given its structural similarity.

Biochemical Pathways

Studies on tca have shown that it induces precipitation of proteins . This could potentially disrupt various biochemical pathways, depending on the specific proteins affected.

Result of Action

Based on studies of tca, it can be inferred that the compound may induce protein precipitation, potentially disrupting normal cellular functions .

Eigenschaften

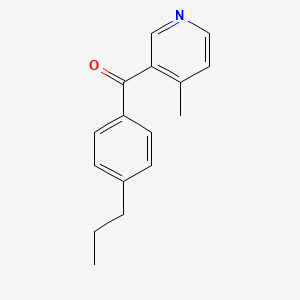

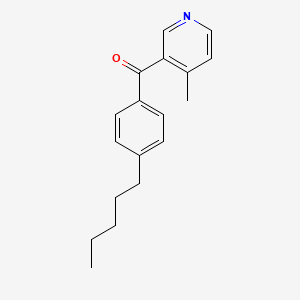

IUPAC Name |

1-(2,2,2-trichloroacetyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIMRJQQHQRZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.